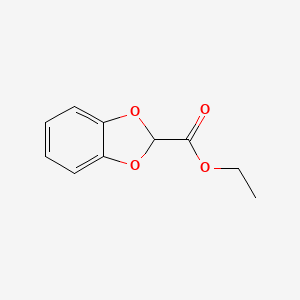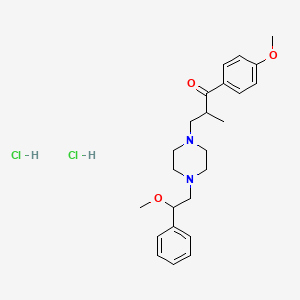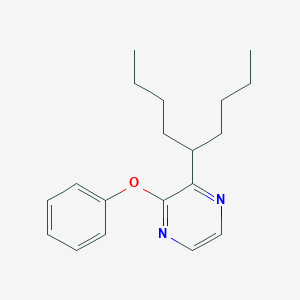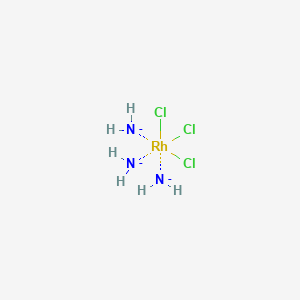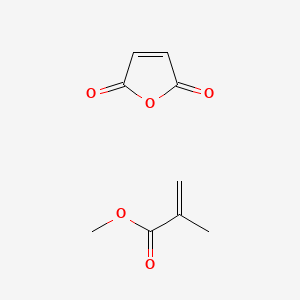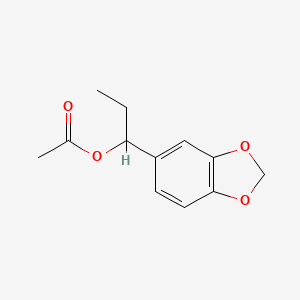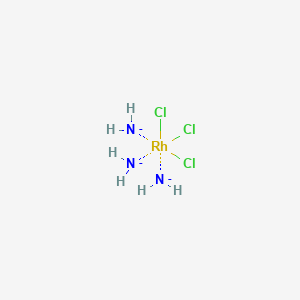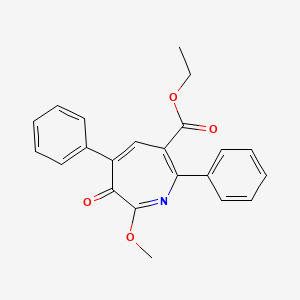
Ethyl 2-methoxy-3-oxo-4,7-diphenyl-3H-azepine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-methoxy-3-oxo-4,7-diphenyl-3H-azepine-6-carboxylate is a synthetic organic compound with a molecular formula of C22H19NO4. It belongs to the class of azepine derivatives, which are known for their diverse biological activities and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methoxy-3-oxo-4,7-diphenyl-3H-azepine-6-carboxylate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of benzylamine derivatives with ethyl acetoacetate in the presence of a base can lead to the formation of the azepine ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to maintain consistency in the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-methoxy-3-oxo-4,7-diphenyl-3H-azepine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or phenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or phenyl lithium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azepine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and cardiovascular disorders.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of ethyl 2-methoxy-3-oxo-4,7-diphenyl-3H-azepine-6-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 3-methoxy-2-oxo-4,7-diphenyl-2H-azepine-6-carboxylate
- Ethyl 2-methoxy-3-oxo-4,7-diphenyl-2H-azepine-6-carboxylate
Uniqueness
Ethyl 2-methoxy-3-oxo-4,7-diphenyl-3H-azepine-6-carboxylate is unique due to its specific substitution pattern and the presence of both methoxy and carboxylate groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Propriétés
Numéro CAS |
67171-71-5 |
|---|---|
Formule moléculaire |
C22H19NO4 |
Poids moléculaire |
361.4 g/mol |
Nom IUPAC |
ethyl 7-methoxy-6-oxo-2,5-diphenylazepine-3-carboxylate |
InChI |
InChI=1S/C22H19NO4/c1-3-27-22(25)18-14-17(15-10-6-4-7-11-15)20(24)21(26-2)23-19(18)16-12-8-5-9-13-16/h4-14H,3H2,1-2H3 |
Clé InChI |
ZJNQQIGXBZGHTF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(N=C(C(=O)C(=C1)C2=CC=CC=C2)OC)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


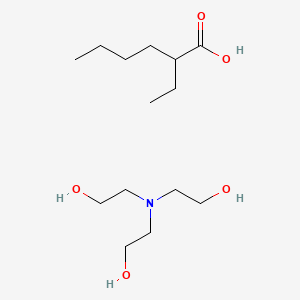
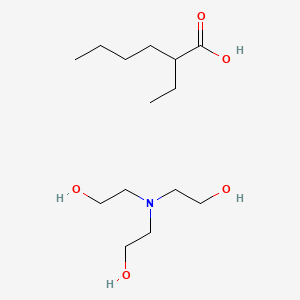
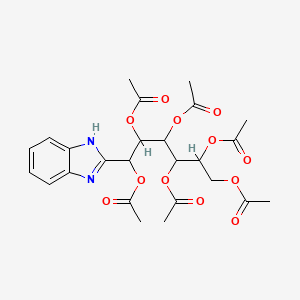
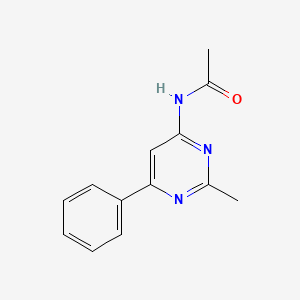
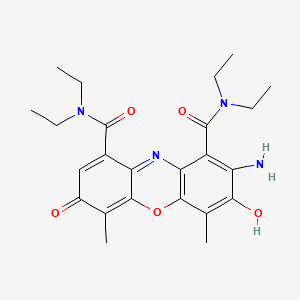
![1,1'-[(Cyclohexylidenemethylene)disulfanediyl]dibenzene](/img/structure/B12793600.png)
